molecular formula C11H19NO3 B6600963 tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2380608-07-9

tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No. B6600963
CAS RN: 2380608-07-9
M. Wt: 213.27 g/mol
InChI Key: NOSRZTLSBWIBHC-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate, also known as tert-butyl-azabicyclo[3.1.0]hexane-2-carboxylate (TBAC), is a compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields. TBAC is a tert-butyl ester of 2-azabicyclo[3.1.0]hexane-2-carboxylic acid, and is used as a building block in the synthesis of many other compounds. In particular, TBAC has been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of polymers.

Scientific Research Applications

TBAC has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. It has also been used as a catalyst in organic synthesis, as a reagent in the synthesis of polymers, and as a starting material for the synthesis of other compounds. Furthermore, TBAC has been used as a ligand in the synthesis of metal complexes and as a reagent in the synthesis of chiral compounds.

Mechanism of Action

The mechanism of action of TBAC is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the desired reaction site. This proton donation facilitates the desired reaction by providing the necessary energy to break the bonds of the reactants. Furthermore, the proton donation allows for the formation of new bonds between the reactants, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBAC are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer effects. In addition, TBAC has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage.

Advantages and Limitations for Lab Experiments

The use of TBAC in laboratory experiments has a number of advantages. First, the compound is relatively easy to synthesize and is readily available from chemical suppliers. Second, it is relatively stable and can be stored for long periods of time without significant degradation. Third, it has a low toxicity, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of TBAC in laboratory experiments. First, the compound is relatively expensive, which can limit its use in large-scale experiments. Second, the compound is relatively unstable in the presence of acids, which can limit its use in certain types of experiments.

Future Directions

Due to its potential applications in a variety of fields, there are a number of potential future directions for TBAC research. First, further research is needed to better understand the biochemical and physiological effects of the compound. Second, further research is needed to explore the potential applications of TBAC in the synthesis of pharmaceuticals and other compounds. Third, further research is needed to explore the potential of TBAC as a catalyst in organic synthesis. Fourth, further research is needed to explore the potential of TBAC as a reagent in the synthesis of polymers and chiral compounds. Finally, further research is needed to explore the potential of TBAC as an antioxidant and anti-inflammatory agent.

Synthesis Methods

The synthesis of TBAC involves the reaction of tert-butyl alcohol and 2-azabicyclo[3.1.0]hexane-2-carboxylic acid. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is typically carried out at a temperature of 80-90°C for a period of 1-2 hours. The reaction yields a product that is a mixture of the desired TBAC and other byproducts. The byproducts are then removed by distillation, leaving the desired TBAC as the isolated product.

properties

IUPAC Name

tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-8-6-11(8,12)7-13/h8,13H,4-7H2,1-3H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSRZTLSBWIBHC-KWQFWETISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@]1(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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